(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate
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Overview
Description
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate is a chemical compound that belongs to the class of benzotriazine derivatives.
Preparation Methods
The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate typically involves the reaction of 2,5-dichlorobenzoic acid with (4-Oxo-1,2,3-benzotriazin-3-yl)methyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate can be compared with other benzotriazine derivatives and similar compounds such as:
1,2,3-Benzotriazine: A parent compound with similar structural features but different biological activities.
2,5-Dichlorobenzoic acid: A precursor in the synthesis of the compound with distinct chemical properties.
Benzotriazole: Another related compound with a wide range of applications in corrosion inhibition and polymer stabilization.
The uniqueness of this compound lies in its specific combination of the benzotriazine and dichlorobenzoate moieties, which confer unique chemical and biological properties .
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2,5-dichlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O3/c16-9-5-6-12(17)11(7-9)15(22)23-8-20-14(21)10-3-1-2-4-13(10)18-19-20/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZRVPZSSYWUIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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